N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chlorophenyl group, and a dioxidotetrahydrothiophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is then reacted with appropriate amines and other reagents under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce different substituted analogs of the original compound .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound
4-chloro-3-(trifluoromethyl)aniline: Another related compound with similar structural features.
4-(trifluoromethyl)benzylamine: A compound with a trifluoromethyl group and similar reactivity.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the dioxidotetrahydrothiophenyl group contributes to its unique biological activities .
Properties
Molecular Formula |
C15H17ClF3N3O4S |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C15H17ClF3N3O4S/c16-12-2-1-9(7-11(12)15(17,18)19)21-13(23)3-5-20-14(24)22-10-4-6-27(25,26)8-10/h1-2,7,10H,3-6,8H2,(H,21,23)(H2,20,22,24) |
InChI Key |
HRUZFPATMYDZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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